D-Galactose-13C-3
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Overview
Description
D-Galactose-13C-3, also known as D-(+)-Galactose-13C-3, is a stable isotope-labeled compound. It is a form of D-Galactose where the carbon-13 isotope is incorporated at the third carbon position. D-Galactose is a natural aldohexose and a C-4 epimer of glucose. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process and in metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of D-Galactose-13C-3 involves the incorporation of the carbon-13 isotope into the D-Galactose molecule. This is typically achieved through chemical synthesis where the carbon-13 isotope is introduced at the desired position in the molecule. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of labeled precursors and specific catalysts to ensure the incorporation of the isotope at the correct position .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced chromatographic techniques for purification and precise control of reaction conditions to ensure the consistent incorporation of the carbon-13 isotope .
Chemical Reactions Analysis
Types of Reactions
D-Galactose-13C-3 undergoes various chemical reactions typical of aldohexoses. These include:
Oxidation: this compound can be oxidized to form D-Galactonic acid.
Reduction: It can be reduced to form D-Galactitol.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as acetic anhydride and methanol can be used for acetylation and methylation reactions, respectively.
Major Products
Oxidation: D-Galactonic acid.
Reduction: D-Galactitol.
Substitution: Various esters and ethers depending on the substituent introduced.
Scientific Research Applications
D-Galactose-13C-3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of galactose in biochemical pathways.
Biology: Employed in studies of carbohydrate metabolism and the role of galactose in cellular processes.
Medicine: Utilized in diagnostic tests to evaluate liver function and in the development of galactose-based drug delivery systems.
Industry: Applied in the production of low-calorie sweeteners and as a raw material for biomass fuel production .
Mechanism of Action
The mechanism of action of D-Galactose-13C-3 involves its incorporation into metabolic pathways where it acts similarly to natural D-Galactose. It is metabolized through the Leloir pathway, where it is first converted to galactose-1-phosphate by galactokinase. This is followed by conversion to uridine diphosphate galactose by galactose-1-phosphate uridyltransferase. The labeled carbon allows researchers to track the metabolic fate of galactose and study its effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
D-Glucose-13C-3: Another stable isotope-labeled hexose used in metabolic studies.
D-Fructose-13C-3: A ketohexose labeled with carbon-13 at the third position.
D-Mannose-13C-3: An aldohexose similar to D-Galactose but differing in the configuration of the hydroxyl group at the second carbon
Uniqueness
D-Galactose-13C-3 is unique due to its specific labeling at the third carbon position, which allows for precise tracking in metabolic studies. Its role as a C-4 epimer of glucose also provides unique insights into the differences in metabolic pathways and the specific roles of galactose in biological systems .
Biological Activity
D-Galactose-13C-3 is a stable isotope-labeled form of D-galactose, a monosaccharide that plays significant roles in various biological processes. This article explores the biological activity of this compound, highlighting its effects on cellular mechanisms, aging models, oxidative stress, and its potential therapeutic applications.
Overview of D-Galactose
D-Galactose is a sugar that is essential for various metabolic pathways. It is primarily metabolized through the Leloir pathway, where it is converted into glucose-1-phosphate. In excess, D-galactose can lead to the accumulation of toxic metabolites such as galactitol, which may contribute to cellular stress and aging processes.
1. Oxidative Stress and Aging
Chronic exposure to D-galactose has been shown to induce oxidative stress and accelerate aging phenotypes in various animal models. Studies indicate that D-galactose administration leads to increased levels of oxidative markers and decreased antioxidant defenses, resulting in cellular senescence and apoptosis.
Key Findings:
- Oxidative Stress Markers: D-galactose treatment significantly increases markers such as malondialdehyde (MDA) and protein carbonyls (PCO), indicating enhanced lipid peroxidation and protein oxidation .
- Antioxidant Levels: A reduction in antioxidants like superoxide dismutase (SOD) and glutathione peroxidase (GPx) has been observed in D-galactose-treated subjects .
Table 1: Effects of D-Galactose on Oxidative Stress
Study | Model Organism | Dose (mg/kg/day) | Duration (weeks) | Key Findings |
---|---|---|---|---|
Wistar Rats | 50-400 | 6-8 | ↑ MDA, ↓ SOD | |
C57BL/6J Mice | 100 | 6 | ↑ SA β-gal expression | |
MTFs | 500 | - | ↑ ROS levels |
2. Impact on Cognitive Function
Research indicates that while low doses of D-galactose may enhance cognitive function in certain contexts, chronic high doses can lead to cognitive decline. In studies with rodent models, cognitive impairments were noted alongside increased oxidative stress .
Case Study:
In a study involving streptozotocin-induced Alzheimer’s disease models, chronic administration of D-galactose improved some cognitive tasks but also led to a decline in performance over time compared to controls .
3. Cellular Apoptosis
D-Galactose has been implicated in promoting apoptosis through various pathways. Increased expression of pro-apoptotic factors such as cleaved caspases has been documented in cells exposed to high levels of D-galactose.
Mechanisms:
- Intrinsic Pathway Activation: The intrinsic apoptotic pathway is activated via mitochondrial dysfunction leading to increased cytochrome c release and activation of caspases .
- Extrinsic Pathway Activation: The extrinsic pathway can be triggered by the Fas ligand, leading to the formation of death-inducing signaling complexes (DISC) .
Table 2: Apoptotic Markers Induced by D-Galactose
Study | Model Organism | Dose (mg/kg/day) | Key Findings |
---|---|---|---|
MTFs | 500 | ↑ Cleaved caspase-3 | |
Rat Models | 100-150 | ↑ SA β-gal staining |
Therapeutic Implications
The biological activity of this compound suggests potential therapeutic applications, particularly in modeling age-related diseases and understanding metabolic disorders. Its role in modulating oxidative stress presents avenues for developing interventions aimed at enhancing cellular resilience against oxidative damage.
Potential Applications:
- Aging Research: Utilizing D-Galactose as a model for studying aging mechanisms could provide insights into therapeutic strategies for age-related diseases.
- Oxidative Stress Modulation: Investigating its effects on redox homeostasis may lead to new treatments for conditions exacerbated by oxidative stress.
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(413C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i6+1 |
InChI Key |
GZCGUPFRVQAUEE-GFDIWXKRSA-N |
Isomeric SMILES |
C([C@H]([13C@@H]([C@@H]([C@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.